molecular formula C18H17FN2O3 B4020296 3-[(3-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

3-[(3-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B4020296
M. Wt: 328.3 g/mol
InChI Key: FEDLGQAOOKKDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes that can include reactions like bromine-lithium exchange, nitration, and palladium-catalyzed alkoxycarbonylation. For instance, the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, starting from bromo-methoxypyridine and fluorobenzaldehyde, demonstrates the complexity and scalability of synthesizing fluorobenzyl-amino compounds (Boros et al., 2007).

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structure of synthesized compounds. The crystal structure analysis of a compound similar to the one showed it crystallizes in the triclinic system, revealing the orientation and disorder of fluorobenzyl groups due to rotation around the C-C bond, highlighting the molecular complexity and stability provided by hydrogen bonds within the crystal structure (Lv Zhi, 2009).

properties

IUPAC Name

3-[(3-fluorophenyl)methylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-24-15-7-5-14(6-8-15)21-17(22)10-16(18(21)23)20-11-12-3-2-4-13(19)9-12/h2-9,16,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDLGQAOOKKDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Fluorophenyl)methylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
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3-[(3-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
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3-[(3-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
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3-[(3-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
Reactant of Route 5
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3-[(3-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
Reactant of Route 6
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3-[(3-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

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